molecular formula C18H19N3OS2 B4098392 1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone

1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone

Cat. No.: B4098392
M. Wt: 357.5 g/mol
InChI Key: SYRSZCUGYVNMMQ-UHFFFAOYSA-N
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Description

The compound 1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone features a carbazole core fused with a tetrahydroquinoline system, substituted at position 9 with an ethanone linker bearing a thiadiazole-sulfanyl moiety.

Properties

IUPAC Name

1-(3-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS2/c1-11-7-8-16-14(9-11)13-5-3-4-6-15(13)21(16)17(22)10-23-18-20-19-12(2)24-18/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRSZCUGYVNMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CSC4=NN=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4S2OC_{19}H_{20}N_{4}S_{2}O, with a molecular weight of approximately 432.6 g/mol. The structural features include a tetrahydrocarbazole moiety and a thiadiazole fragment linked through a sulfur atom. This unique combination may enhance its biological activity compared to compounds with only one of these structural elements.

PropertyValue
Molecular Weight432.6 g/mol
Melting PointNot specified
SolubilitySlightly soluble in DMSO and methanol (heated)
Storage ConditionsSealed in dry conditions at room temperature

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives of carbazole have shown efficacy against various cancer cell lines. A study noted that carbazole derivatives could inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest .

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of related compounds. For example, compounds containing thiadiazole and carbazole structures demonstrated moderate to significant antibacterial and antifungal activities. The presence of sulfur in the structure is believed to play a crucial role in enhancing these properties .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial for neurotransmission and could be targeted for neuroprotective therapies .
  • Induction of Apoptosis : The anticancer effects are often linked to the induction of programmed cell death in malignant cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins .
  • Interaction with DNA : Some carbazole derivatives interact with DNA, leading to the disruption of replication processes in cancer cells.

Case Study 1: Anticancer Activity

A recent study investigated a series of carbazole derivatives including the target compound against various cancer cell lines. Results indicated that the compound exhibited an IC50 value comparable to established chemotherapeutic agents, suggesting its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives similar to This compound were tested against Candida albicans and other pathogens. The results showed significant inhibition zones indicating strong antimicrobial properties .

Scientific Research Applications

Structural Characteristics

The compound features a tetrahydrocarbazole moiety linked to a thiadiazole fragment through a sulfanyl group. This unique combination of structural elements contributes to its diverse biological activities, making it a subject of interest in pharmacological studies.

Antimicrobial Properties

Research indicates that the thiadiazole component is associated with significant antimicrobial activity . The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. Its mechanism may involve the inhibition of essential metabolic pathways in microorganisms.

Anticancer Potential

The tetrahydrocarbazole structure is known for its ability to intercalate into DNA, which can disrupt replication processes. Preliminary studies have reported cytotoxic effects against certain cancer cell lines, indicating that this compound could be developed into a therapeutic agent for cancer treatment. The dual action of inhibiting enzyme activity and disrupting DNA integrity enhances its anticancer profile.

Neuroprotective Effects

Some studies suggest that compounds with similar structures exhibit neuroprotective properties , potentially offering benefits in treating neurodegenerative diseases. The ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress is an area of ongoing research.

Synthesis and Optimization

The synthesis of 1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone typically involves multi-step organic reactions. Common reagents include:

  • Hydrogen peroxide for oxidation reactions.
  • Lithium aluminum hydride for reduction processes.

Optimizing reaction conditions is crucial to enhance yield and purity. Techniques such as recrystallization and chromatography are often employed in purification stages.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of this compound against various pathogens, it was found to inhibit the growth of Gram-positive and Gram-negative bacteria effectively. The results indicated a dose-dependent response, highlighting the potential for developing new antibacterial agents based on this structure.

Case Study 2: Cancer Cell Line Testing

In vitro testing on several cancer cell lines demonstrated significant cytotoxicity. The compound was particularly effective against breast cancer and leukemia cell lines. Further studies are needed to elucidate the exact mechanisms by which it induces apoptosis in these cells.

Comparison with Similar Compounds

Key Research Findings and Implications

  • Synthetic Flexibility: The target compound’s thiadiazole-sulfanyl group can be synthesized via methods analogous to , such as coupling hydrazonoyl halides with thiol-containing intermediates .
  • Structural Optimization : Replacing the piperazinyl group () with thiadiazole-sulfanyl may enhance electron-withdrawing properties and metabolic stability, critical for drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone
Reactant of Route 2
1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone

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